![molecular formula C13H12ClN5O B2636402 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1376285-50-5](/img/structure/B2636402.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an indole ring, a triazole ring, and a carboxamide group . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by the introduction of the triazole ring and the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectrometry . These techniques would provide information about the types of atoms present in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the triazole ring, and the carboxamide group. Each of these functional groups has distinct reactivity patterns, which could be exploited in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability. The carboxamide group could participate in hydrogen bonding, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide and related compounds possess valuable pharmacological properties, including anti-convulsive activity. They have potential applications in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Allosteric Modulation of CB1 Receptor
The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (a structurally related indole carboxamide) serves as a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Key structural requirements for allosteric modulation of CB1 by indole-2-carboxamides include a critical chain length at the C3-position and an electron-withdrawing group at the C5-position (Khurana et al., 2014).
Synthesis of β-Carboline Derivatives
The reaction of 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbocylic acid chlorides with tryptamine derivatives, including this compound, results in the formation of β-carboline derivatives, which have various biological activities (Pohodylo et al., 2014).
Nitrogen-rich Energetic Compounds
The synthesis of nitrogen-rich energetic compounds, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, involves compounds structurally related to this compound. These compounds exhibit significant thermal stability and potential applications in energetic materials (Qin et al., 2016).
Synthesis of Hybrid Molecules with Azole Moieties
1,2,4-Triazole-3-one derived from tryptamine was used to synthesize hybrid molecules containing several azole moieties, including structures similar to this compound. These compounds showed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study and development of such compounds, including “N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide”, could be a promising area of future research.
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-9-1-2-11-10(5-9)8(6-16-11)3-4-15-13(20)12-7-17-19-18-12/h1-2,5-7,16H,3-4H2,(H,15,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVEBJDVXUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


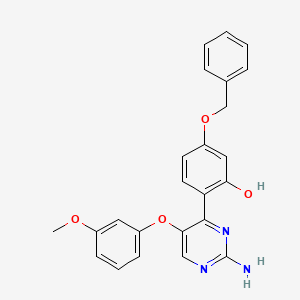
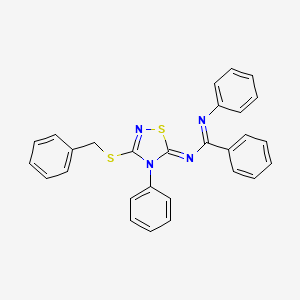
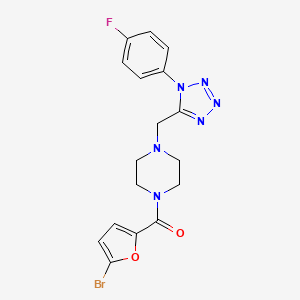
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2636325.png)
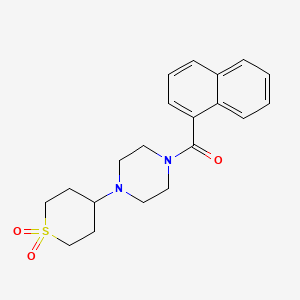


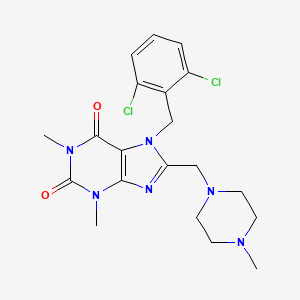
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)